molecular formula C9H15IO2 B13326003 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane

3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane

Cat. No.: B13326003
M. Wt: 282.12 g/mol
InChI Key: VGMKBXYSOICJFL-UHFFFAOYSA-N
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Description

3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane is an organic compound with the molecular formula C9H15IO2. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a cyclopentyl group substituted with an iodomethyl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane typically involves the reaction of cyclopentanol with iodomethane in the presence of a base to form 1-(iodomethyl)cyclopentanol. This intermediate is then reacted with oxetane under specific conditions to yield the target compound .

  • Step 1: Formation of 1-(Iodomethyl)cyclopentanol

      Reactants: Cyclopentanol, Iodomethane

      Conditions: Base (e.g., potassium carbonate), Solvent (e.g., acetone), Room temperature

      Reaction: Cyclopentanol + Iodomethane → 1-(Iodomethyl)cyclopentanol

  • Step 2: Formation of this compound

      Reactants: 1-(Iodomethyl)cyclopentanol, Oxetane

      Conditions: Acid catalyst (e.g., sulfuric acid), Solvent (e.g., dichloromethane), Reflux

      Reaction: 1-(Iodomethyl)cyclopentanol + Oxetane → this compound

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

  • Substitution Reactions

      Reagents: Nucleophiles (e.g., sodium azide, potassium thiocyanate)

      Conditions: Solvent (e.g., acetonitrile), Room temperature

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic medium, Elevated temperature

  • Reduction Reactions

Major Products Formed

Scientific Research Applications

3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Iodomethyl)oxetane: Similar structure but lacks the cyclopentyl group.

    1-(Iodomethyl)cyclopentanol: Intermediate in the synthesis of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane.

    Cyclopentylmethanol: Lacks the oxetane ring and iodomethyl group

Uniqueness

This compound is unique due to the presence of both an oxetane ring and a cyclopentyl group substituted with an iodomethyl group.

Properties

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

3-[1-(iodomethyl)cyclopentyl]oxyoxetane

InChI

InChI=1S/C9H15IO2/c10-7-9(3-1-2-4-9)12-8-5-11-6-8/h8H,1-7H2

InChI Key

VGMKBXYSOICJFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CI)OC2COC2

Origin of Product

United States

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